molecular formula C23H23N5O4S B2879887 N-(3,4-dimethoxyphenethyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 894998-62-0

N-(3,4-dimethoxyphenethyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No.: B2879887
CAS No.: 894998-62-0
M. Wt: 465.53
InChI Key: VLJVITWANQJGRW-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a phenyl group, and a dimethoxyphenethyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenyl halides in the presence of a base.

    Thioether Formation: The thioether linkage is formed by reacting the triazolopyrimidine intermediate with a thiol compound.

    Final Coupling with Dimethoxyphenethyl Moiety: The final step involves coupling the dimethoxyphenethyl group to the synthesized intermediate through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyrimidine core or the phenyl group, potentially altering the electronic properties of the compound.

    Substitution: The dimethoxyphenethyl moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Halogenated or nitrated derivatives of the dimethoxyphenethyl moiety.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dimethoxyphenethyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development and therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties may also find applications in the production of specialty chemicals or advanced materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The triazolopyrimidine core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The dimethoxyphenethyl moiety could enhance the compound’s binding affinity or selectivity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenethyl)-2-((5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide: Lacks the oxo group at the 7-position.

    N-(3,4-dimethoxyphenethyl)-2-((7-oxo-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide: Lacks the dihydro moiety.

Uniqueness

The presence of the oxo group and the dihydro moiety in the triazolopyrimidine core of N-(3,4-dimethoxyphenethyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide distinguishes it from similar compounds. These structural features may contribute to its unique biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-31-18-9-8-15(12-19(18)32-2)10-11-24-21(30)14-33-23-27-26-22-25-20(29)13-17(28(22)23)16-6-4-3-5-7-16/h3-9,12-13H,10-11,14H2,1-2H3,(H,24,30)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJVITWANQJGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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